molecular formula C6H7NO2S B2363445 3-(2-Nitroethyl)thiophene CAS No. 30807-45-5

3-(2-Nitroethyl)thiophene

Cat. No.: B2363445
CAS No.: 30807-45-5
M. Wt: 157.19
InChI Key: BUYGQVOYTRGWJV-UHFFFAOYSA-N
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Description

3-(2-Nitroethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a nitroethyl group attached to the third carbon of the thiophene ring. Thiophenes are known for their aromatic properties and are found in various natural products and synthetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitroethyl)thiophene can be achieved through several methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of 3-ethylthiophene using nitric acid and acetic acid can yield this compound . Another method involves the Gewald reaction, which is a condensation reaction of α-carbonyl thiols with nitriles .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Nitroethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2-Nitroethyl)thiophene involves its interaction with molecular targets through its nitro and thiophene groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

  • 2-Nitrothiophene
  • 3-Nitrothiophene
  • 2-(2-Nitroethyl)thiophene

Comparison: 3-(2-Nitroethyl)thiophene is unique due to the specific positioning of the nitroethyl group at the third carbon of the thiophene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to 2-nitrothiophene and 3-nitrothiophene, this compound exhibits different electrophilic substitution patterns and biological activities .

Properties

IUPAC Name

3-(2-nitroethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-7(9)3-1-6-2-4-10-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYGQVOYTRGWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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